molecular formula C20H21NO3 B7962438 Methyl 2-(4-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate CAS No. 1820704-95-7

Methyl 2-(4-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate

Cat. No.: B7962438
CAS No.: 1820704-95-7
M. Wt: 323.4 g/mol
InChI Key: OPKHQSQMODLGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 2-(4-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate involves its interaction with specific molecular targets. The pyrrolidine ring and phenyl groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

  • Methyl 2-(4-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)propanoate
  • Ethyl 2-(4-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate
  • Methyl 2-(4-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)butanoate

Comparison: Methyl 2-(4-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate is unique due to its specific ester functional group and the presence of a pyrrolidine ring. This combination imparts distinct chemical properties and reactivity compared to its analogs. For instance, the ester group can be easily hydrolyzed, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 2-[4-[3-(pyrrolidine-1-carbonyl)phenyl]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-24-19(22)13-15-7-9-16(10-8-15)17-5-4-6-18(14-17)20(23)21-11-2-3-12-21/h4-10,14H,2-3,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKHQSQMODLGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601147954
Record name [1,1′-Biphenyl]-4-acetic acid, 3′-(1-pyrrolidinylcarbonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820704-95-7
Record name [1,1′-Biphenyl]-4-acetic acid, 3′-(1-pyrrolidinylcarbonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820704-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-acetic acid, 3′-(1-pyrrolidinylcarbonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.